![molecular formula C24H24N2O4 B2601649 5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898418-38-7](/img/structure/B2601649.png)
5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a pyran ring structure, such as the one in your query, are often found in many biologically active molecules. The phenylpiperazinyl group is a common motif in medicinal chemistry, known for its diverse biological effects .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like molecular docking .Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its functional groups. For instance, the phenylpiperazinyl group might undergo reactions typical of aromatic compounds and secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For instance, the presence of polar groups would increase solubility in polar solvents.Applications De Recherche Scientifique
Synthesis and Antiviral Activity
The synthesis of compounds with a structural basis similar to "5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one" has shown potential antiviral activities. For instance, compounds derived from p-phenylacetophenone and further chemical modifications have been evaluated against viruses such as the Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I), showcasing the potential of such structures in antiviral research (Pandey et al., 2004).
Antimicrobial and Anti-inflammatory Agents
Research into pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds indicates these structures can act as effective antimicrobial and anti-inflammatory agents. The synthesis of these compounds involves reactions that yield products with promising biological activities, suggesting their potential use in developing new therapeutics (Aggarwal et al., 2014).
Anticancer Activity
The creation of novel heterocyclic compounds has also been directed towards anticancer applications. For example, the synthesis and biological evaluation of certain pyrazolo[3,4-d]pyrimidin-4(5H)-ones have shown potential anticancer properties, highlighting the relevance of these chemical frameworks in the search for new cancer therapies (Rahmouni et al., 2016).
Corrosion Inhibition
Interestingly, derivatives of pyranopyrazole have been explored for their corrosion inhibition properties on mild steel in acidic conditions, demonstrating the versatility of such compounds beyond biomedical applications. This suggests that derivatives structurally similar to "this compound" could find utility in industrial applications as well (Yadav et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-22-15-21(16-25-11-13-26(14-12-25)20-9-5-2-6-10-20)29-18-24(22)30-17-23(28)19-7-3-1-4-8-19/h1-10,15,18H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWCYWSWKVSMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2601567.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2601568.png)
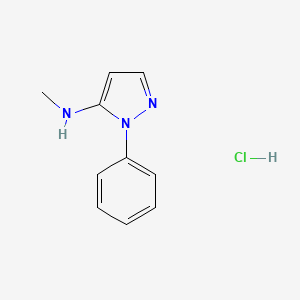
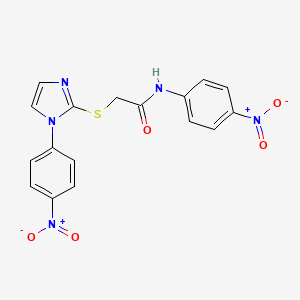
![(4As,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/no-structure.png)
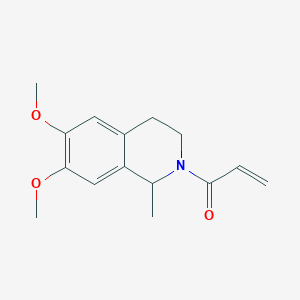
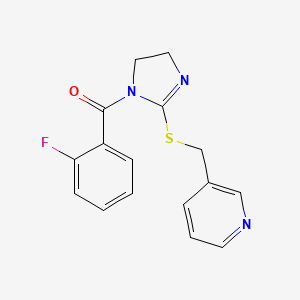
![1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane](/img/structure/B2601576.png)
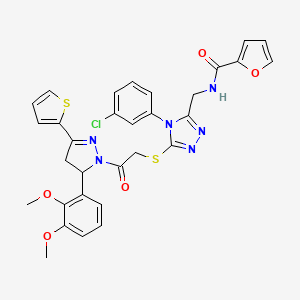
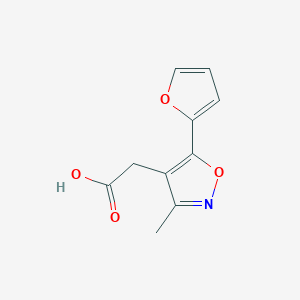
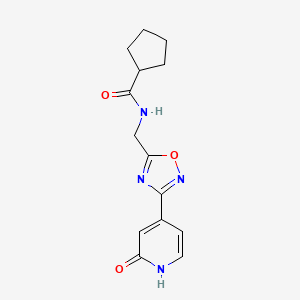
![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)
![2-(1-adamantyl)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]acetamide](/img/structure/B2601589.png)
